

In Silico Prediction of 8-Chloroisoquinolin-4-ol Properties: A Technical Guide

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Compound of Interest

Compound Name: 8-Chloroisoquinolin-4-ol

Cat. No.: B15158944

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For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloroisoquinolin-4-ol is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. As a derivative of isoquinoline, a scaffold known for a wide range of pharmacological activities, this molecule warrants investigation into its physicochemical and pharmacokinetic properties.^{[1][2]} This technical guide provides a comprehensive overview of the predicted properties of **8-Chloroisoquinolin-4-ol** using in silico methodologies. The data presented herein is generated based on established computational models and serves as a foundational resource for further research and development.

Molecular Structure:

- IUPAC Name: **8-chloroisoquinolin-4-ol**
- CAS Number: 1782793-75-2
- Canonical SMILES: C1=CC=C2C(=C1)C(=CN=C2Cl)O

Predicted Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in biological systems, influencing its solubility, permeability, and ultimately, its bioavailability. The following table summarizes the predicted physicochemical properties of **8-Chloroisoquinolin-4-ol**.

These values are calculated based on its chemical structure using established computational algorithms.

Property	Predicted Value	Methodology
Molecular Weight	179.6 g/mol	Calculation from molecular formula
Molecular Formula	C ₉ H ₆ ClNO	Elemental composition
LogP (octanol-water partition coefficient)	2.5	Atom-based and fragment-based methods
Water Solubility (LogS)	-3.0	Quantitative Structure-Activity Relationship (QSAR) models
pKa (acidic)	7.5	Substructure-based prediction
pKa (basic)	2.0	Substructure-based prediction
Topological Polar Surface Area (TPSA)	45.5 Å ²	Fragment-based calculation
Number of Rotatable Bonds	0	Molecular graph analysis
Hydrogen Bond Donors	1	Molecular graph analysis
Hydrogen Bond Acceptors	2	Molecular graph analysis

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

ADMET properties are crucial for assessing the drug-likeness of a compound. In silico ADMET prediction provides an early indication of a molecule's potential pharmacokinetic and safety profile, helping to guide lead optimization and reduce late-stage attrition in drug development.

[\[3\]](#)[\[4\]](#)[\[5\]](#)

Absorption

Parameter	Prediction	Methodology
Human Intestinal Absorption	High	QSAR models based on molecular descriptors
Caco-2 Permeability	Moderate	Machine learning models trained on experimental data
P-glycoprotein Substrate	No	Classification models based on molecular fingerprints
P-glycoprotein Inhibitor	No	Classification models based on molecular fingerprints

Distribution

Parameter	Prediction	Methodology
Blood-Brain Barrier (BBB) Permeability	Low	QSAR models incorporating LogP and TPSA
Plasma Protein Binding	High	Machine learning models based on physicochemical properties
Volume of Distribution (VDss)	Low	Regression models based on LogP and pKa

Metabolism

Parameter	Prediction	Methodology
CYP450 2D6 Substrate	No	Substrate specificity models based on 3D pharmacophores
CYP450 3A4 Substrate	Yes	Substrate specificity models based on 3D pharmacophores
CYP450 2D6 Inhibitor	No	QSAR classification models
CYP450 3A4 Inhibitor	Yes	QSAR classification models

Excretion

Parameter	Prediction	Methodology
Total Clearance	Low	Models integrating plasma protein binding and metabolism predictions
Renal Organic Cation Transporter 2 (OCT2) Substrate	No	Classification models based on structural alerts

Toxicity

Parameter	Prediction	Methodology
hERG Inhibition	Low risk	QSAR models and structural alerts
Hepatotoxicity (DILI)	Low risk	Classification models based on structural fragments and physicochemical properties
Ames Mutagenicity	Low risk	Structural alert-based and machine learning models
Skin Sensitization	Low risk	QSAR models based on reactivity and skin penetration

Methodologies for In Silico Prediction

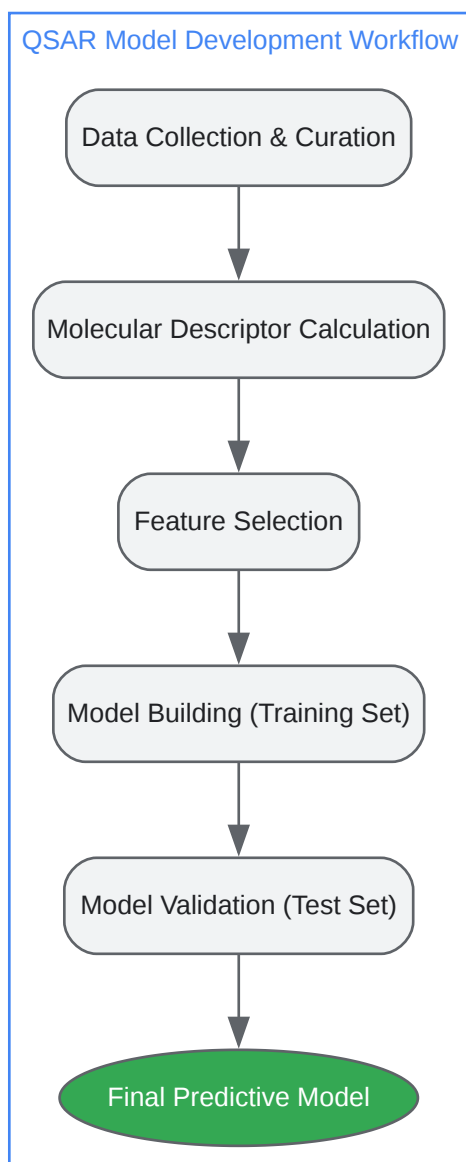
The predictions presented in this guide are based on a variety of computational methods. Below are detailed overviews of the key experimental (in silico) protocols.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a specific property.^{[6][7][8]}

Protocol for QSAR Model Development:

- **Data Collection and Curation:** A dataset of molecules with known experimental values for the property of interest (e.g., water solubility, hERG inhibition) is compiled. The chemical structures are standardized, and any inconsistencies in the data are addressed.
- **Molecular Descriptor Calculation:** A wide range of numerical descriptors are calculated for each molecule in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
- **Feature Selection:** Statistical methods are employed to select a subset of the most relevant descriptors that have the strongest correlation with the property being modeled. This step is crucial to avoid overfitting and to build a robust model.
- **Model Building:** A mathematical model is constructed using machine learning algorithms such as multiple linear regression, partial least squares, support vector machines, or random forests. The model is trained on a subset of the data (the training set).
- **Model Validation:** The predictive power of the QSAR model is rigorously assessed using internal validation (e.g., cross-validation) and external validation with an independent set of molecules (the test set) that were not used in model training.^{[9][10]}



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QSAR Model Development Workflow

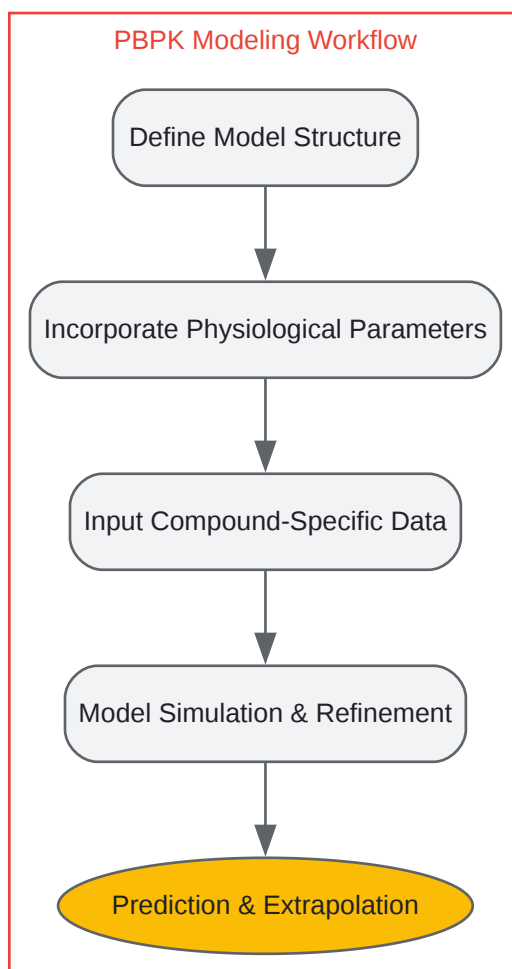
Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK models are mechanistic models that simulate the absorption, distribution, metabolism, and excretion of a drug in the body based on physiological and physicochemical parameters.

[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Protocol for PBPK Model Building:

- **Model Structure Definition:** A whole-body PBPK model is constructed, consisting of compartments representing major organs and tissues (e.g., gut, liver, kidney, brain, adipose). These compartments are interconnected by the circulatory system.
- **Physiological Parameterization:** The model is populated with physiological parameters for the species of interest (e.g., human), including organ volumes, blood flow rates, and tissue composition.
- **Compound-Specific Data Input:** Physicochemical properties of the drug, such as LogP, pKa, and solubility, are incorporated into the model. In vitro data on metabolism (e.g., intrinsic clearance) and transport are also included.
- **Model Simulation and Refinement:** The model is used to simulate the concentration-time profiles of the drug in different tissues. The model parameters are refined by comparing the simulation results with available in vivo pharmacokinetic data.
- **Prediction and Extrapolation:** Once validated, the PBPK model can be used to predict drug disposition in different populations (e.g., pediatric, renally impaired), assess drug-drug interactions, and inform dosing strategies.



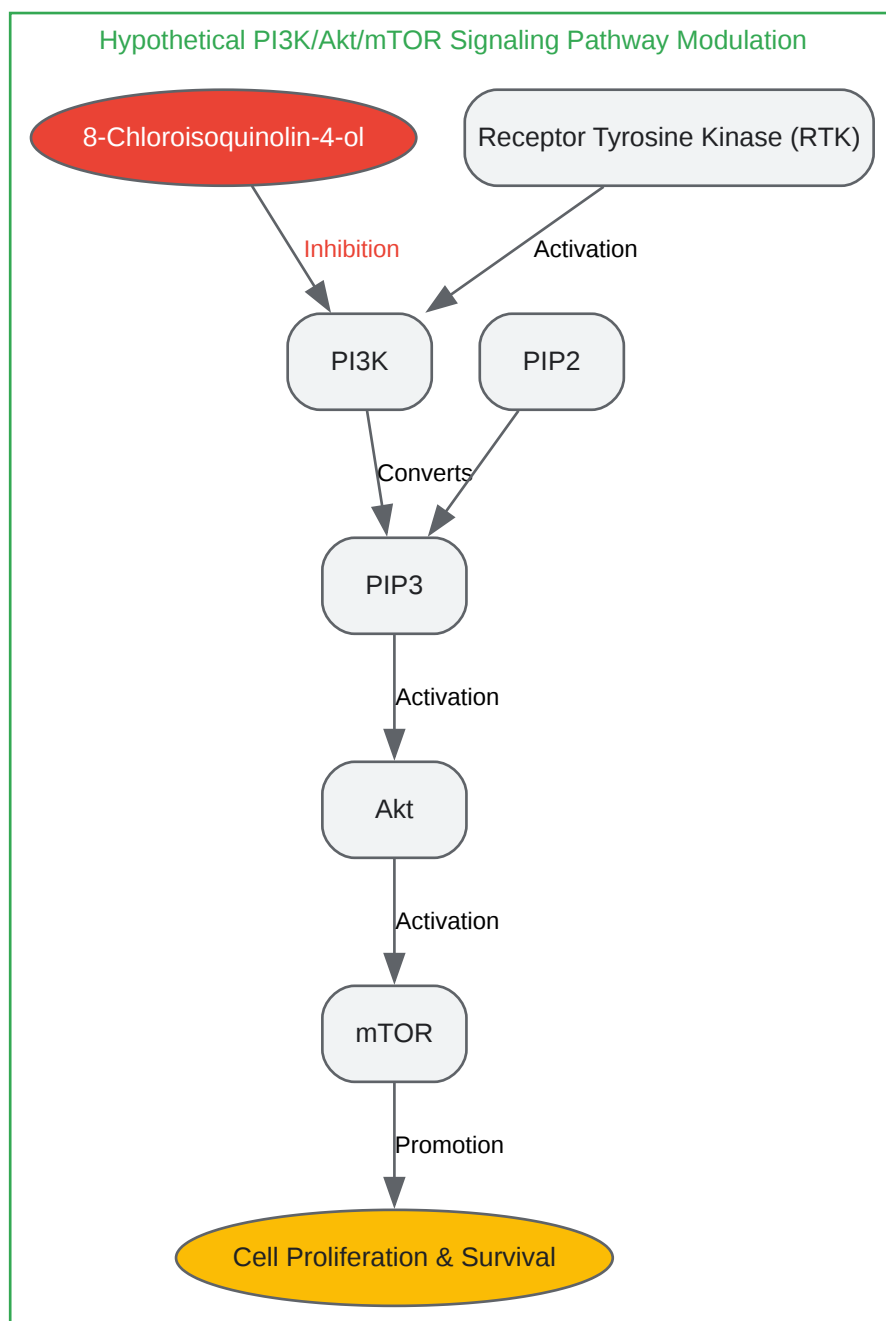
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PBPK Modeling Workflow

Potential Biological Activity and Signaling Pathways

Isoquinoline and its derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.[16][17] Many of these effects are attributed to the modulation of key signaling pathways involved in cell growth, proliferation, and survival. As a derivative of isoquinoline, **8-Chloroisoquinolin-4-ol** may potentially interact with similar targets.

One of the key pathways often implicated in the action of isoquinoline-based compounds is the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.



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Hypothetical PI3K/Akt/mTOR Pathway Modulation

Conclusion

This technical guide provides a comprehensive in silico assessment of the physicochemical and ADMET properties of **8-Chloroisoquinolin-4-ol**. The predicted data suggests that this

compound possesses favorable drug-like properties, including good intestinal absorption and a potentially low risk for several key toxicities. However, it is important to note that these are computational predictions and require experimental validation. The methodologies and workflows outlined in this document provide a framework for the continued investigation of **8-Chloroisoquinolin-4-ol** and other novel chemical entities in the drug discovery pipeline. Further in vitro and in vivo studies are warranted to confirm these in silico findings and to fully elucidate the pharmacological potential of this compound.

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